N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-pyrazol-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6OS/c1-14-3-8-17-19(13-14)30-22(25-17)15-4-6-16(7-5-15)24-21(29)18-9-10-20(27-26-18)28-12-2-11-23-28/h2-13H,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHSHVGTBLBBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NN=C(C=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the presence of a benzo[d]thiazole moiety, a pyrazole ring, and a pyridazine carboxamide. Its IUPAC name is N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, with a molecular formula of C19H18N4OS.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation. The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole and pyrazole groups can enhance its efficacy against various cancer cell lines.
- Antimicrobial Properties : There is evidence to suggest that this compound has potential antimicrobial effects, particularly against certain bacterial strains.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Aurora Kinase Inhibition : Similar compounds have been shown to inhibit Aurora kinases, which are critical for cell division. This inhibition can lead to apoptosis in cancer cells.
- Enzyme Inhibition : The compound may also act as an inhibitor of various enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of related thiazole-containing compounds, providing insights into the potential applications of this compound.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Compound 38 ():
- Structure: 6-(4-(1H-Pyrazol-1-yl)benzylthio)-N-(4-fluorophenyl)-nicotinamide
- Key Differences:
- Replaces pyridazine with nicotinamide.
- Incorporates a benzylthio linker instead of a direct phenyl linkage.
- Substituents: 4-fluorophenyl (enhances metabolic stability) vs. 6-methylbenzothiazole (improves lipophilicity).
Compound 39 ():
- Structure: N-(4-Fluorophenyl)-6-(3-(2-methylthiazol-4-yl)benzylthio)-nicotinamide
- Key Differences: Substitutes pyridazine with nicotinamide and replaces pyrazole with a methylthiazole group.
AMG 517 ():
- Structure: N-{4-[6-(4-Trifluoromethyl-phenyl)-pyrimidin-4-yloxy]-benzothiazol-2-yl}-acetamide
- Key Differences:
- Pyrimidine-oxybenzothiazole core vs. pyridazine-carboxamide.
- Trifluoromethyl group increases electronegativity and metabolic resistance.
AMG628 ():
- Structure: (R)-N-(4-(6-(4-(1-(4-Fluorophenyl)ethyl)piperazin-1-yl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide
- Key Differences:
- Incorporates a piperazine-fluorophenyl extension, enhancing solubility and CNS penetration.
- Pyrimidine-oxybenzothiazole vs. pyridazine-carboxamide.
- Relevance: Demonstrates the importance of fluorinated aromatic groups in optimizing pharmacokinetics .
Physicochemical and Pharmacokinetic Comparisons
Notes:
- The target compound’s pyridazine-carboxamide core may confer better aqueous solubility than nicotinamide derivatives (e.g., Compound 38) but lower than pyrimidine-based AMG 515.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
